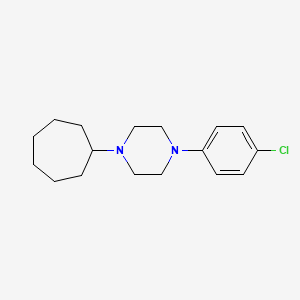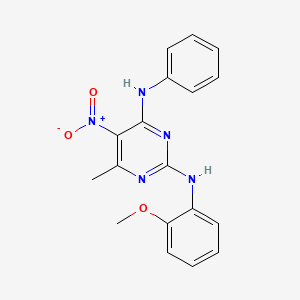
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as EF24, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. EF24 belongs to the class of curcuminoids, which are natural compounds found in turmeric with various biological activities.
Mecanismo De Acción
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects through multiple mechanisms of action. One of the main mechanisms is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione also activates the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant defense mechanisms. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of various enzymes, including COX-2, iNOS, and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidney. In addition, 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be easily synthesized in large quantities, making it suitable for in vitro and in vivo studies. However, one of the limitations of 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is its poor bioavailability, which may limit its therapeutic efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione. One of the areas of interest is the development of 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential therapeutic applications of 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in other diseases, such as cardiovascular diseases and metabolic disorders. Furthermore, the elucidation of the molecular mechanisms underlying the biological effects of 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione may provide insights into the development of novel therapeutic strategies for various diseases.
Métodos De Síntesis
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a series of chemical reactions starting from curcumin, a natural compound found in turmeric. The synthesis involves the demethylation of curcumin followed by the introduction of an ethyl group and a chloro group to the phenyl ring. The final step involves the introduction of a pyrrole ring to the molecule.
Aplicaciones Científicas De Investigación
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-chloro-4-(3-ethylphenoxy)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-12-5-4-6-15(11-12)25-17-16(20)18(22)21(19(17)23)13-7-9-14(24-2)10-8-13/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVNBDDBXLSGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![methyl 4-(3-{[(ethylamino)(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5226739.png)

![(3S*,4S*)-1-(4-methoxybenzoyl)-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-3-pyrrolidinol](/img/structure/B5226763.png)
![1-(3,6-dichloro-9H-carbazol-9-yl)-3-[(3-methylphenyl)amino]-2-propanol](/img/structure/B5226768.png)
![3-methyl-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B5226774.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226775.png)

![1-[4-({4-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-2-thienyl]ethanone](/img/structure/B5226802.png)
![1-bromo-2-[2-(2-ethoxyphenoxy)ethoxy]-4,5-dimethylbenzene](/img/structure/B5226807.png)